Antazoline hydrochloride
Overview
Description
Antazoline hydrochloride is a first-generation antihistamine with anticholinergic properties. It is commonly used to relieve nasal congestion and in eye drops, usually in combination with naphazoline, to alleviate the symptoms of allergic conjunctivitis .
Mechanism of Action
Target of Action
Antazoline hydrochloride primarily targets the Histamine H1 receptor . Histamine H1 receptors are proteins that are primarily found in the smooth muscle, endothelial cells, and central nervous system. They play a crucial role in allergic responses and act as mediators for other neurotransmitter systems.
Mode of Action
This compound acts as an antagonist at the Histamine H1 receptor . It selectively binds to these receptors but does not activate them. This binding blocks the actions of endogenous histamine, a compound that is involved in local immune responses and acts as a neurotransmitter. By blocking the action of histamine, this compound can provide temporary relief from the negative symptoms brought on by histamine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histaminergic pathway. By acting as an antagonist at the Histamine H1 receptor, this compound can disrupt the normal function of this pathway. The downstream effects of this disruption can lead to a decrease in allergic responses and a reduction in the symptoms of allergic conjunctivitis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of allergic responses. By blocking the action of histamine at the Histamine H1 receptor, this compound can reduce the symptoms of allergic reactions such as nasal congestion and allergic conjunctivitis .
Biochemical Analysis
Biochemical Properties
Antazoline Hydrochloride is a histamine H1 receptor antagonist . It selectively binds to but does not activate histamine H1 receptors, thereby blocking the actions of endogenous histamine .
Cellular Effects
The primary cellular effect of this compound is the temporary relief of the negative symptoms brought on by histamine . This is achieved by blocking the actions of endogenous histamine at the cellular level .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the histamine H1 receptor . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Antazoline hydrochloride can be synthesized through a multi-step process involving the reaction of benzylamine with glyoxal to form an intermediate imidazoline compound. This intermediate is then reacted with benzyl chloride to produce antazoline, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Antazoline hydrochloride primarily undergoes substitution reactions due to the presence of the imidazoline ring and the benzyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like alkyl halides and occur under mild to moderate temperatures.
Oxidation Reactions: Can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often involve reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted imidazolines and benzyl derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Antazoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic methods.
Biology: Studied for its effects on histamine receptors and its potential use in modulating immune responses.
Medicine: Investigated for its potential antiviral properties, particularly against hepatitis B virus.
Comparison with Similar Compounds
Similar Compounds
Naphazoline: Often used in combination with antazoline hydrochloride for its vasoconstrictive properties.
Pheniramine: Another first-generation antihistamine with similar anticholinergic effects.
Tetryzoline: Used in eye drops for its vasoconstrictive and decongestant properties.
Uniqueness
This compound is unique in its dual action as both an antihistamine and an anticholinergic agent. This combination makes it particularly effective in treating allergic conditions where both histamine release and excessive secretions are problematic .
Properties
IUPAC Name |
N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3.ClH/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;/h1-10H,11-14H2,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKDMSRRIBZZAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
91-75-8 (Parent) | |
Record name | Antazoline hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1047782 | |
Record name | Antazoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855763 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2508-72-7 | |
Record name | Antazoline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2508-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Antazoline hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Antazoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Antazoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANTAZOLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP8Q8F72JH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.